4-AMINO-5-((4-METHYL-1-PIPERAZINYL)CARBONYL)-3-PHENYL-1,3-THIAZOLE-2(3H)-THIONE
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Overview
Description
4-AMINO-5-((4-METHYL-1-PIPERAZINYL)CARBONYL)-3-PHENYL-1,3-THIAZOLE-2(3H)-THIONE is a heterocyclic compound that contains a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-5-((4-METHYL-1-PIPERAZINYL)CARBONYL)-3-PHENYL-1,3-THIAZOLE-2(3H)-THIONE typically involves the reaction of 4-methylpiperazine with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . The reaction may also involve the use of carboxylic anhydrides or acid chlorides to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-5-((4-METHYL-1-PIPERAZINYL)CARBONYL)-3-PHENYL-1,3-THIAZOLE-2(3H)-THIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives with different functional groups.
Scientific Research Applications
4-AMINO-5-((4-METHYL-1-PIPERAZINYL)CARBONYL)-3-PHENYL-1,3-THIAZOLE-2(3H)-THIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 4-AMINO-5-((4-METHYL-1-PIPERAZINYL)CARBONYL)-3-PHENYL-1,3-THIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-AMINO-5-((4-METHYL-1-PIPERAZINYL)CARBONYL)-3-PHENYL-1,3-THIAZOLE-2(3H)-THIONE include other thiazole derivatives such as:
- 4-AMINO-5-FLUORO-3-[5-(4-METHYL-1-PIPERAZINYL)-1H-BENZIMIDAZOL-2-YL]-2(1H)-QUINOLINONE
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4-amino-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS2/c1-17-7-9-18(10-8-17)14(20)12-13(16)19(15(21)22-12)11-5-3-2-4-6-11/h2-6H,7-10,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEANEUCWOMKWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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